![molecular formula C8H10O3 B2626904 7-Oxaspiro[3.5]nonane-1,3-dione CAS No. 455264-53-6](/img/structure/B2626904.png)
7-Oxaspiro[3.5]nonane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxaspiro[3.5]nonane-1,3-dione is a chemical compound with the CAS Number: 455264-53-6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of 7-Oxaspiro[3.5]nonane-1,3-dione is 154.17 . It contains 24 bonds in total, including 10 non-H bonds, 1 four-membered ring, 1 six-membered ring, and 1 aliphatic ether .Physical And Chemical Properties Analysis
7-Oxaspiro[3.5]nonane-1,3-dione is a solid substance at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Spiro Compounds :
- 7-Oxaspiro[3.5]nonane-1,3-dione derivatives are used in the synthesis of various spiro compounds, which are core structures in many natural and synthetic products with significant biological activities. For instance, the synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione derivatives with antimicrobial activities was reported by Krolenko et al. (2015) (Krolenko et al., 2015).
- Additionally, El-Telbany, Ghoneim, and Khalifa (1976) described the synthesis of N-substituted azaspirodiones and azaspiranes using 2-oxaspiro[4.4]nonane-1.3-dione, highlighting the compound's role in creating structurally novel spiro compounds (El-Telbany et al., 1976).
Solid-Phase Synthesis Applications :
- In the field of solid-phase synthesis, particularly for base-sensitive oligonucleotides, derivatives of 7-Oxaspiro[3.5]nonane-1,3-dione have been used as linkers. Leisvuori et al. (2008) discussed the use of 4-oxoheptanedioic acid, derived from l,6-Dioxaspiro[4,4]nonane-2,7-dione, as an effective linker for this purpose (Leisvuori et al., 2008).
Reactivity and Synthesis Studies :
- The reactivity of 7-Oxaspiro[3.5]nonane-1,3-dione derivatives has been explored in various chemical reactions. For instance, Huynh, Nguyen, and Nishino (2017) demonstrated the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation, showing the compound's utility in creating complex molecular structures (Huynh et al., 2017).
- Furthermore, Ogino, Yoshida, and Kozuka (1978) studied the reactions of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles, revealing insights into the reactivity of these compounds (Ogino et al., 1978).
Synthesis of Bioactive Compounds :
- The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening was demonstrated by Santos, Barreiro, Braz-Filho, and Fraga (2000). These compounds are important structural sub-units in several bioactive compounds (Santos et al., 2000).
Crystal Structure Prediction and Analysis :
- Willer, Storey, Deschamps, Parrish, Kendrick, and Leusen (2012) conducted a study on the crystal structure prediction and determination of (R/S)- and (S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, providing valuable insights into the structural analysis of spiro-cyclic compounds (Willer et al., 2012).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 7-Oxaspiro[3.5]nonane-1,3-dione are not available, related compounds such as 1,3,7-triazaspiro[4.4]nonane-2,4-diones have shown promise in various drug discovery projects . They have been studied for their potential as antiproliferative, cytotoxic, anticancer agents, inhibitors of protein arginine deiminase, and more .
Eigenschaften
IUPAC Name |
7-oxaspiro[3.5]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-5-7(10)8(6)1-3-11-4-2-8/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKWEAZLVDHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)
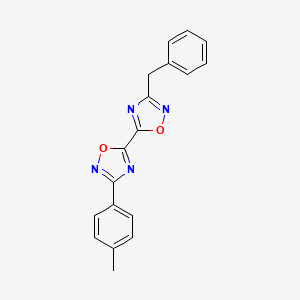
![7-Fluoro-1-(2-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626825.png)
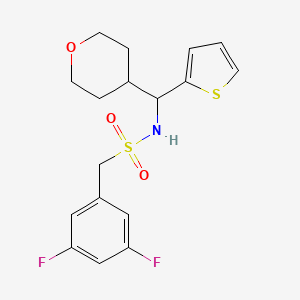
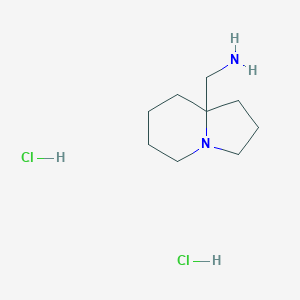
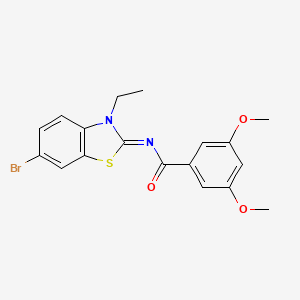

![Ethyl 4-methoxy-3-{[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2626834.png)
![2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide](/img/structure/B2626835.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2626839.png)
![(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2626841.png)
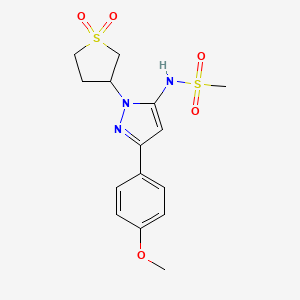
![[2-(4-Ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2626843.png)